molecular formula C23H16N4O2 B2673127 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione CAS No. 371214-06-1

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione

Cat. No.: B2673127
CAS No.: 371214-06-1
M. Wt: 380.407
InChI Key: ZCNKCSXMIQPRCU-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione is a naphthoquinone derivative featuring a benzotriazole moiety at the 2-position and an m-tolylamino (3-methylphenylamino) group at the 3-position. The m-tolylamino substituent may improve solubility and modulate interactions with biological targets.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-3-(3-methylanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c1-14-7-6-8-15(13-14)24-20-21(27-19-12-5-4-11-18(19)25-26-27)23(29)17-10-3-2-9-16(17)22(20)28/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNKCSXMIQPRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,2,3]triazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to the naphthalene-1,4-dione: This step often involves nucleophilic substitution reactions where the benzo[d][1,2,3]triazole is introduced to the naphthalene-1,4-dione core.

    Introduction of the m-tolylamino group: This can be done via amination reactions, where the m-tolylamine is reacted with the intermediate product to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole moieties often exhibit anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis.

Antimicrobial Properties

The antimicrobial activity of triazole derivatives is well-documented. The target compound has shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. In vitro studies have revealed its potential to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Photophysical Properties

The incorporation of aromatic systems such as naphthalene enhances the photophysical properties of the compound. This characteristic makes it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging. Studies have reported that the compound exhibits strong fluorescence under UV light, which can be leveraged for various imaging techniques.

Sensor Development

The unique chemical structure allows for the development of sensors that can detect specific ions or molecules. Research has demonstrated that modifications to the triazole ring can enhance selectivity and sensitivity towards target analytes, making it a valuable component in sensor technology.

Case Study 1: Anticancer Efficacy

In a study published by researchers investigating the anticancer properties of triazole derivatives, 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione was tested against multiple cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting its potential as an effective anticancer drug candidate .

Case Study 2: Antimicrobial Activity

A comprehensive study on the antimicrobial effects of various triazole derivatives included this compound among others. The results showed substantial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimal inhibitory concentrations (MIC) indicating its potential for development into a therapeutic agent for bacterial infections .

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The benzo[d][1,2,3]triazole moiety can interact with various enzymes and receptors, modulating their activity. The naphthalene-1,4-dione core can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 2-Benzotriazol-1-yl, 3-m-tolylamino ~396.4* Enhanced stability (benzotriazole), moderate solubility (m-tolylamino)
2-[(4-Phenyl)-triazol-1-yl]-naphthalene-1,4-dione (4j) 2-(4-Phenyl-1H-1,2,3-triazol-1-yl) ~323.3* Simpler triazole substituent; antiplasmodial activity
2-{[1-(4-Bromobenzyl)-1H-triazol-4-yl]methoxy}naphthalene-1,4-dione 2-(Triazol-4-ylmethoxy), 4-bromobenzyl ~443.2* O-linked triazole; bromine increases molecular weight and lipophilicity
1-Methylbenzo[b]phenazine-6,11-dione (11) Phenazine-fused naphthoquinone ~276.3* Extended conjugation; potential electronic applications
2-(1H-Benzo[d]triazol-1-yl)-N-p-tolylacetamide (49) Benzotriazole-acetamide, p-tolyl ~310.3* Demonstrated anti-inflammatory activity (59% edema inhibition at 50 mg/kg)

*Molecular weights estimated based on structural formulas.

Key Structural Differences and Implications

Benzotriazole vs.

Amino vs. Alkoxy Substituents: The m-tolylamino group (N-linked) contrasts with O-linked groups (e.g., methoxy in ), which may alter hydrogen-bonding capacity and solubility .

Biological Activity

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(m-tolylamino)naphthalene-1,4-dione is a derivative of naphthoquinone and benzotriazole, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of naphthoquinone derivatives with benzotriazole and amine substituents. Various methodologies have been explored to optimize yields and selectivity in producing this compound.

Antitumor Activity

Research indicates that naphthoquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of human lung (H460), breast (MDA-MB-231), and ovarian (A2780) cancer cells. Specific IC50 values have been reported as follows:

CompoundCell LineIC50 (mol/L)
Compound 5fH4603.048×1053.048\times 10^{-5}
Compound 5cMDA-MB-2312.16×1052.16\times 10^{-5}
Compound 8A27803.89×1063.89\times 10^{-6}

These findings suggest that the presence of the naphthoquinone core is crucial for anticancer activity due to its ability to interact with cellular targets involved in proliferation and apoptosis .

Antimicrobial Activity

In addition to antitumor properties, derivatives of benzotriazole have demonstrated antimicrobial activity. Studies have shown that compounds with similar structures to this compound exhibit varying degrees of antibacterial and antifungal activities against strains such as Escherichia coli and Staphylococcus aureus. Notably, certain derivatives displayed zones of inhibition comparable to standard antibiotics .

The biological activity of naphthoquinone derivatives often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can induce apoptosis through various pathways including mitochondrial dysfunction and activation of caspases . The incorporation of a benzotriazole moiety may enhance these effects by facilitating interactions with specific biological targets.

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of naphthoquinone derivatives:

  • Anticancer Studies : A series of substituted naphthoquinones were synthesized and evaluated for their cytotoxicity against selected cancer cell lines. The results indicated that specific substitutions on the naphthoquinone core significantly influenced their activity .
  • Antimicrobial Studies : Investigations into the antibacterial properties revealed that modifications to the benzotriazole unit could enhance efficacy against resistant bacterial strains .

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